
(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted with a chlorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloropyridine.
Amination: The 4-chloropyridine undergoes amination to introduce the amino group at the 3-position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.
Reduction: Reduction reactions may target the amino group or the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction of the amino group can yield primary amines.
Substitution: Substitution of the chlorine atom can result in various substituted pyridine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of pyridine-dependent enzymes.
Protein Labeling: It can be used in protein labeling studies due to its reactive functional groups.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Diagnostic Imaging: It can be used in the development of diagnostic imaging agents.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties.
作用机制
The mechanism of action of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid: The enantiomer of the compound, with different biological activity.
4-Chloropyridine: A precursor in the synthesis of the compound.
3-Aminopyridine: A related compound with similar structural features.
Uniqueness: (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a chlorine-substituted pyridine ring. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
属性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-11-7(3-5)6(10)4-8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m1/s1 |
InChI 键 |
SPRQVKLAWASXRI-ZCFIWIBFSA-N |
手性 SMILES |
C1=CN=C(C=C1Cl)[C@@H](CC(=O)O)N |
规范 SMILES |
C1=CN=C(C=C1Cl)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



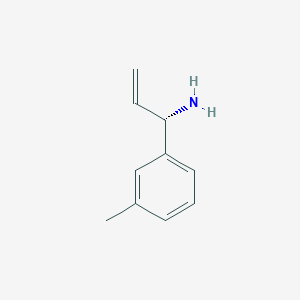
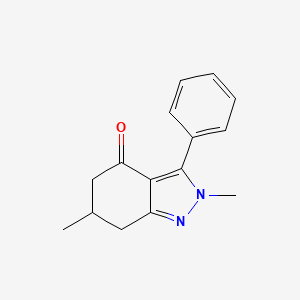


![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
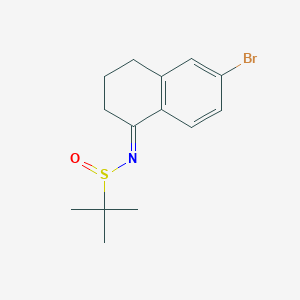
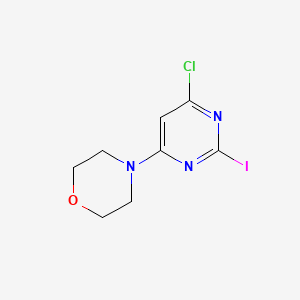

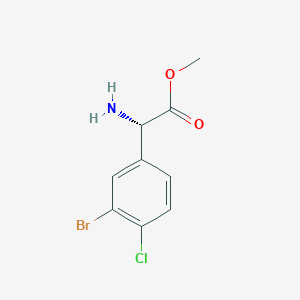

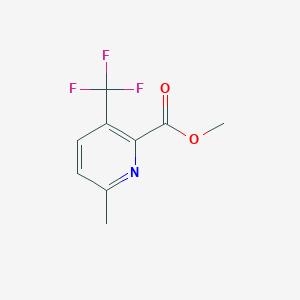
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
